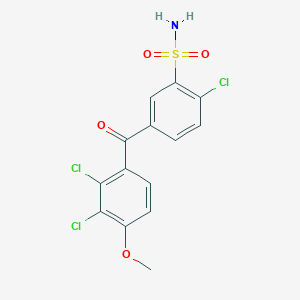
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The process may include:
Chlorination: Introduction of chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of a methoxy group (-OCH₃) via nucleophilic substitution.
Sulfonamidation: Formation of the sulfonamide group (-SO₂NH₂) through the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination, methoxylation, and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions due to the presence of chloro and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine (Cl₂), sulfuric acid (H₂SO₄)
Nucleophilic Substitution: Sodium methoxide (NaOCH₃)
Oxidation: Potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Coupling: Palladium catalysts (Pd), boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(2,3-dichlorobenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(4-methoxybenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(2,3-dichloro-4-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
90807-14-0 |
|---|---|
Fórmula molecular |
C14H10Cl3NO4S |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
2-chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-22-10-5-3-8(12(16)13(10)17)14(19)7-2-4-9(15)11(6-7)23(18,20)21/h2-6H,1H3,(H2,18,20,21) |
Clave InChI |
HVVKTEKBDCZCQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



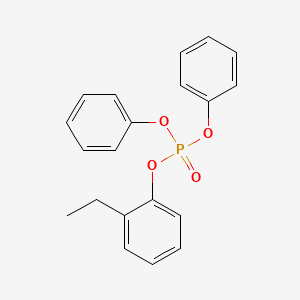
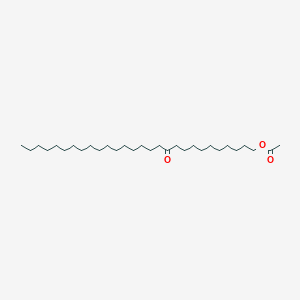
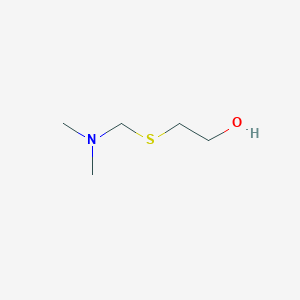

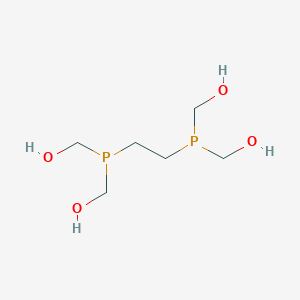


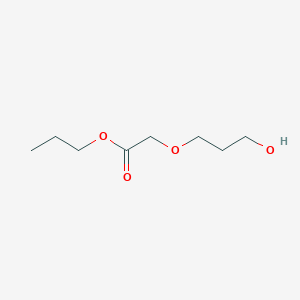
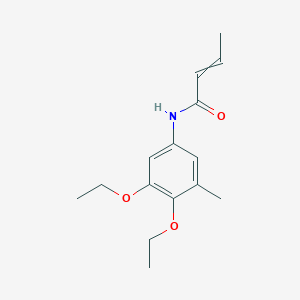
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
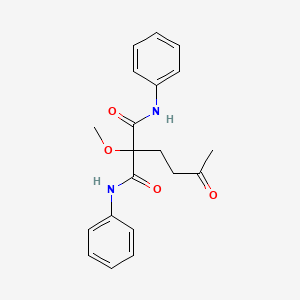
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
